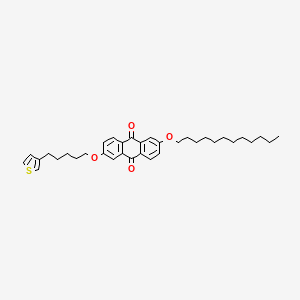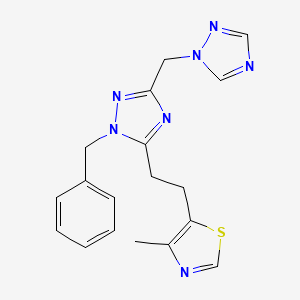
5-(2-(3-((1H-1,2,4-Triazol-1-yl)methyl)-1-benzyl-1H-1,2,4-triazol-5-yl)ethyl)-4-methylthiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-(3-((1H-1,2,4-Triazol-1-yl)methyl)-1-benzyl-1H-1,2,4-triazol-5-yl)ethyl)-4-methylthiazole is a complex organic compound featuring a combination of triazole and thiazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(3-((1H-1,2,4-Triazol-1-yl)methyl)-1-benzyl-1H-1,2,4-triazol-5-yl)ethyl)-4-methylthiazole typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of 1-benzyl-1H-1,2,4-triazole, which is then alkylated with a suitable alkylating agent to introduce the methylthiazole moiety . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as copper sulfate and sodium ascorbate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis can also be employed to enhance reaction rates and reduce energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-(3-((1H-1,2,4-Triazol-1-yl)methyl)-1-benzyl-1H-1,2,4-triazol-5-yl)ethyl)-4-methylthiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the triazole or thiazole rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole or thiazole rings .
Wissenschaftliche Forschungsanwendungen
5-(2-(3-((1H-1,2,4-Triazol-1-yl)methyl)-1-benzyl-1H-1,2,4-triazol-5-yl)ethyl)-4-methylthiazole has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-(2-(3-((1H-1,2,4-Triazol-1-yl)methyl)-1-benzyl-1H-1,2,4-triazol-5-yl)ethyl)-4-methylthiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes like aromatase, which is involved in the biosynthesis of estrogens . The compound’s ability to form hydrogen bonds with target molecules enhances its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole: Known for its broad range of pharmacological activities, including antimicrobial and anticancer properties.
Thiazole: Commonly found in various bioactive molecules and used in the synthesis of pharmaceuticals.
Uniqueness
What sets 5-(2-(3-((1H-1,2,4-Triazol-1-yl)methyl)-1-benzyl-1H-1,2,4-triazol-5-yl)ethyl)-4-methylthiazole apart is its unique combination of triazole and thiazole rings, which imparts a distinct set of chemical and biological properties. This dual functionality allows it to interact with a wider range of molecular targets, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C18H19N7S |
|---|---|
Molekulargewicht |
365.5 g/mol |
IUPAC-Name |
5-[2-[2-benzyl-5-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazol-3-yl]ethyl]-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C18H19N7S/c1-14-16(26-13-20-14)7-8-18-22-17(10-24-12-19-11-21-24)23-25(18)9-15-5-3-2-4-6-15/h2-6,11-13H,7-10H2,1H3 |
InChI-Schlüssel |
PSOUQVYTCVTYSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=N1)CCC2=NC(=NN2CC3=CC=CC=C3)CN4C=NC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


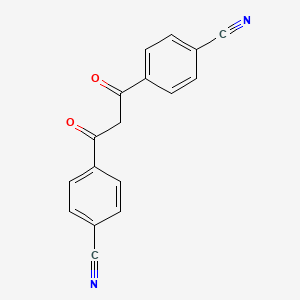
![[2,2'-Bipyridine]-4,4'-dicarboxylic acid tetrahydrate](/img/structure/B13131854.png)
![2-((3R,3aR,3bS,4R,7R,7aS)-3,7-Dimethyloctahydro-1H-cyclopenta[1,3]cyclopropa[1,2]benzen-4-yl)propan-2-ol](/img/structure/B13131858.png)
![Benzyl 5,7-dichlorospiro[pyrano[4,3-d]pyrimidine-1,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13131860.png)
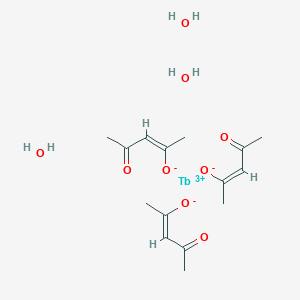
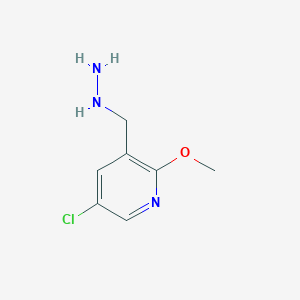
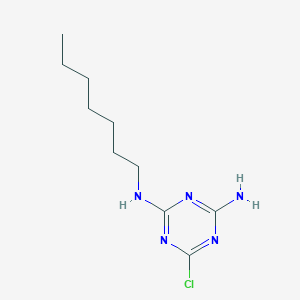
![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B13131890.png)
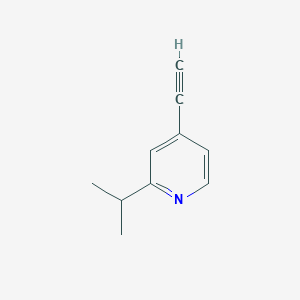
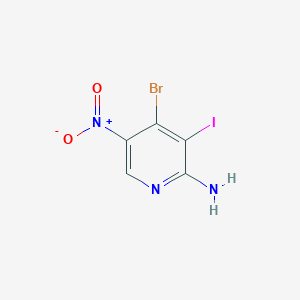
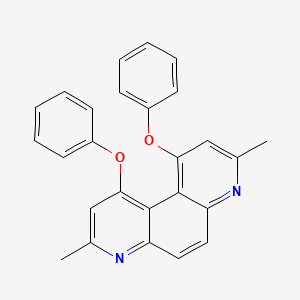
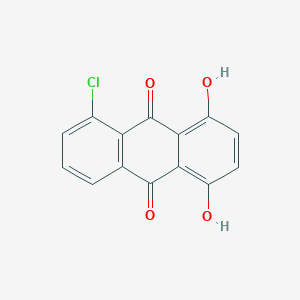
![6-(Methylthio)benzo[d]isoxazol-3-amine](/img/structure/B13131925.png)
